fosinopril

Description

This compound is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. This compound is associated with a low rate of transient serum aminotransferase elevations during therapy and has been linked to rare instances of acute liver injury.

A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.

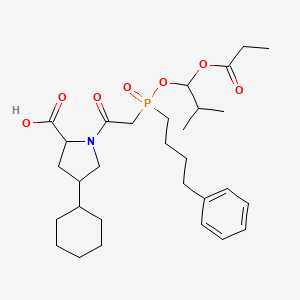

Structure

2D Structure

Properties

IUPAC Name |

4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46NO7P/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDNLKIUORFRQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46NO7P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50861108 | |

| Record name | 4-Cyclohexyl-1-({[2-methyl-1-(propanoyloxy)propoxy](4-phenylbutyl)phosphoryl}acetyl)proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50861108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fosinopril's Core Mechanism of Action on Angiotensin II Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosinopril (B1673572) is a potent angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinic acid class of compounds. It is widely prescribed for the management of hypertension and heart failure. This technical guide provides an in-depth exploration of the core mechanism by which this compound reduces angiotensin II levels, a key action in its therapeutic efficacy. This document details the biochemical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key processes.

Mechanism of Action: From Prodrug to Potent Inhibitor

This compound is administered as an ester prodrug, this compound sodium.[1][2] Following oral administration, it undergoes rapid and complete hydrolysis, primarily in the gastrointestinal mucosa and the liver, to its active diacid metabolite, fosinoprilat (B1673573).[1][2] Fosinoprilat is a specific and competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[2][3]

ACE is a key zinc-dependent metallopeptidase in the Renin-Angiotensin-Aldosterone System (RAAS). It plays a crucial role in blood pressure regulation by converting the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide, angiotensin II.[4] Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone (B195564) secretion from the adrenal cortex, and sodium and water retention by the kidneys, all of which contribute to an elevation in blood pressure.[2][4]

Fosinoprilat's inhibitory action on ACE blocks this conversion, leading to a significant reduction in circulating levels of angiotensin II.[1][2] The decrease in angiotensin II results in vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[1][2] Furthermore, the inhibition of kininase II by fosinoprilat leads to an increase in the levels of bradykinin, a potent vasodilator, which may also contribute to the antihypertensive effect of this compound.[4]

A unique characteristic of this compound is its dual and compensatory route of elimination. Fosinoprilat is cleared by both the kidneys and the liver.[5] This dual pathway allows for continued elimination of the drug even in the presence of renal impairment, a common comorbidity in patients with cardiovascular disease.

Signaling Pathway of this compound's Action on the Renin-Angiotensin-Aldosterone System

The following diagram illustrates the signaling pathway of the RAAS and the point of intervention by fosinoprilat.

Caption: this compound's mechanism of action within the RAAS.

Data Presentation: Quantitative Effects of this compound

While numerous studies confirm that this compound administration leads to a decrease in plasma angiotensin II levels, specific quantitative data on the percentage or absolute reduction in humans is not consistently reported in publicly available clinical trial literature.[1][4] However, the direct precursor to this effect, the inhibition of ACE activity, has been quantified.

| Parameter | Dosage | Time Post-Dose | Inhibition | Citation |

| Serum ACE Activity | 10 mg (single dose) | 2 to 12 hours | ≥90% | [3] |

| 24 hours | 85% | [3] | ||

| 20 mg (single dose) | 2 to 12 hours | ≥90% | [3] | |

| 24 hours | 93% | [3] | ||

| 40 mg (single dose) | 2 to 12 hours | ≥90% | [3] | |

| 24 hours | 93% | [3] |

A preclinical study in apolipoprotein E deficient mice demonstrated that a low dose of this compound (5 mg/kg/d) was sufficient to reduce plasma ACE activity.[6] Another study in rats with hyperthyroidism showed that this compound administration decreased serum angiotensin II levels.[7]

Experimental Protocols for Angiotensin II Quantification

Accurate quantification of angiotensin II in biological matrices is critical for assessing the pharmacodynamic effects of ACE inhibitors like this compound. The two primary methods employed are Radioimmunoassay (RIA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Radioimmunoassay (RIA) for Angiotensin II

This protocol outlines a competitive radioimmunoassay for the in vitro quantitative measurement of Angiotensin II in plasma.

1. Principle: This assay is based on the competition between unlabeled angiotensin II (in the sample) and a fixed amount of radiolabeled angiotensin II for a limited number of binding sites on a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of unlabeled angiotensin II in the sample.

2. Materials:

-

Angiotensin II RIA kit (containing anti-angiotensin II antibody, 125I-labeled angiotensin II, calibrators, and controls)

-

Coated tubes or secondary antibody for separation

-

Gamma counter

-

Centrifuge

-

Pipettes and tips

-

Vortex mixer

3. Sample Collection and Preparation:

-

Collect whole blood in chilled tubes containing EDTA.

-

Immediately centrifuge at 4°C to separate the plasma.

-

Store plasma samples at -20°C or lower until analysis.

-

Perform solid-phase extraction (e.g., using C18 columns) to concentrate angiotensin II and remove interfering substances.

4. Assay Procedure:

-

Set up assay tubes for standards, controls, and extracted plasma samples in duplicate.

-

Add assay buffer to all tubes.

-

Pipette the appropriate volume of standards, controls, and extracted samples into their respective tubes.

-

Add the anti-angiotensin II antibody to all tubes (except for the total count tubes).

-

Vortex and incubate for a specified period (e.g., 18-24 hours) at 4°C.

-

Add the 125I-labeled angiotensin II to all tubes.

-

Vortex and incubate for a further specified period (e.g., 18-24 hours) at 4°C.

-

Separate the antibody-bound fraction from the free fraction using a secondary antibody precipitation method followed by centrifugation.

-

Decant the supernatant and measure the radioactivity in the pellet using a gamma counter.

5. Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radioactivity against the concentration of the angiotensin II standards.

-

Determine the angiotensin II concentration in the samples by interpolating their percentage of bound radioactivity from the standard curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Angiotensin II

This protocol provides a highly sensitive and specific method for the absolute quantification of angiotensin II.

1. Principle: LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. A stable isotope-labeled internal standard is used for accurate quantification.

2. Materials:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Solid-phase extraction (SPE) cartridges (e.g., C18).

-

Angiotensin II analytical standard and stable isotope-labeled internal standard.

-

Acetonitrile (B52724), methanol (B129727), formic acid (LC-MS grade).

-

Nitrogen evaporator.

3. Sample Preparation:

-

Thaw plasma samples on ice.

-

Spike samples, calibration standards, and quality controls with the internal standard.

-

Perform protein precipitation (e.g., with acetonitrile or zinc sulfate/methanol).

-

Centrifuge to pellet the precipitated proteins.

-

Perform SPE on the supernatant to extract and concentrate angiotensin II.

-

Condition the SPE cartridge with methanol and then water.

-

Load the sample.

-

Wash the cartridge to remove interfering substances.

-

Elute angiotensin II with a suitable solvent (e.g., methanol with formic acid).

-

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

-

LC Separation:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-20 µL.

-

-

MS/MS Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

Monitor specific precursor-to-product ion transitions for both native angiotensin II and the internal standard.

-

5. Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Quantify angiotensin II in the samples using the calibration curve.

Experimental Workflow for Assessing this compound's Effect on Angiotensin II

The following diagram outlines a typical experimental workflow to quantify the reduction of angiotensin II following this compound administration.

Caption: Experimental workflow for assessing this compound's effect on Angiotensin II.

Conclusion

This compound, through its active metabolite fosinoprilat, effectively reduces angiotensin II levels by competitively inhibiting the angiotensin-converting enzyme. This primary mechanism of action underlies its therapeutic benefits in managing hypertension and heart failure. While direct quantitative data on the extent of angiotensin II reduction in humans following this compound administration is limited in the available literature, the profound and sustained inhibition of ACE activity is well-documented. The experimental protocols detailed in this guide provide robust methods for the precise quantification of angiotensin II, enabling further research into the pharmacodynamics of this compound and other ACE inhibitors. The provided diagrams offer a clear visualization of the signaling pathways and experimental workflows involved in understanding this compound's core mechanism of action.

References

- 1. pdf.hres.ca [pdf.hres.ca]

- 2. nsuworks.nova.edu [nsuworks.nova.edu]

- 3. drugs.com [drugs.com]

- 4. This compound inhibits Ang II-induced VSMC proliferation, phenotype transformation, migration, and oxidative stress through the TGF-β1/Smad signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antihypertensive effect of this compound, a new angiotensin converting enzyme inhibitor: findings of the this compound Study Group II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The angiotensin-converting enzyme inhibitor, this compound, and the angiotensin II receptor antagonist, losartan, inhibit LDL oxidation and attenuate atherosclerosis independent of lowering blood pressure in apolipoprotein E deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Aliskiren, this compound, and Their Outcome on Renin-Angiotensin-Aldosterone System (RAAS) in Rats with Thyroid Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Pharmacokinetics of Fosinopril and its Active Metabolite Fosinoprilat

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and comparison of the pharmacokinetic profiles of the angiotensin-converting enzyme (ACE) inhibitor fosinopril (B1673572) and its pharmacologically active metabolite, fosinoprilat (B1673573). This compound, an ester prodrug, is distinguished by the dual elimination pathway of its active form, a characteristic that has significant clinical implications. This document delves into the absorption, distribution, metabolism, and excretion of both compounds, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key pathways to facilitate a deeper understanding for research and development professionals.

Core Pharmacokinetic Parameters: A Comparative Analysis

The journey of this compound from administration to elimination is a multi-step process involving its conversion to the active moiety, fosinoprilat, which is then responsible for the therapeutic effect. The following tables summarize the key quantitative pharmacokinetic parameters for both the prodrug and its active metabolite, providing a clear comparison of their in-vivo disposition.

Table 1: Pharmacokinetic Parameters of this compound (Prodrug)

| Parameter | Value | Reference |

| Absolute Oral Absorption | 36% | [1][2][3] |

| Primary Site of Absorption | Proximal Small Intestine (Duodenum/Jejunum) | [1][2] |

| Effect of Food on Absorption | Rate may be slowed, but the extent is essentially unaffected. | [1][4][5] |

| Metabolism | Rapidly and completely hydrolyzed to fosinoprilat in the gastrointestinal mucosa and liver. | [6][7][8][9][10] |

Table 2: Pharmacokinetic Parameters of Fosinoprilat (Active Metabolite)

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | Approximately 3 hours | [1][4][11] |

| Plasma Protein Binding | ~99.4% (or ≥95%) | [1][2][10] |

| Volume of Distribution | Relatively small | [1][10] |

| Elimination Half-Life (t1/2) | ~12 hours (after intravenous dose) | [1][4] |

| Effective Half-Life for Accumulation | 11.5 hours (hypertensive patients with normal renal/hepatic function); 14 hours (heart failure patients) | [5][10] |

| Route of Elimination | Dual elimination: Approximately 50% via renal excretion and 50% via hepatobiliary excretion. | [1][6][8] |

| Metabolites | Glucuronide conjugate (inactive) and p-hydroxy metabolite (active in rats). | [1][3][10] |

Visualizing the Metabolic Journey and Mechanism of Action

To better illustrate the biotransformation of this compound and its subsequent mechanism of action, the following diagrams are provided.

Caption: Metabolic pathway of this compound to its active and inactive metabolites.

Caption: Mechanism of action of fosinoprilat on the Renin-Angiotensin-Aldosterone System.

Detailed Experimental Protocols

A thorough understanding of the pharmacokinetics of this compound and fosinoprilat relies on robust analytical methodologies. The following section outlines a typical experimental protocol for the simultaneous determination of these compounds in human plasma, based on published literature.

Objective: To quantify the concentrations of this compound and fosinoprilat in human plasma samples following oral administration.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A highly sensitive and selective LC-MS/MS method is often employed for the simultaneous determination of the prodrug this compound and its active metabolite fosinoprilat in biological matrices.[12]

-

Sample Preparation:

-

Blood Collection: Whole blood samples are collected in tubes containing an anticoagulant such as EDTA to inhibit the in-vitro hydrolysis of this compound.[13]

-

Plasma Separation: Plasma is separated by centrifugation at a specified speed and temperature.

-

Stabilization: To prevent the ex-vivo conversion of this compound to fosinoprilat, an acid such as formic acid may be added to the plasma samples.[13]

-

Extraction: Analytes are extracted from the plasma matrix using liquid-liquid extraction or protein precipitation.[12][13] An internal standard is added prior to extraction for accurate quantification.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-fast liquid chromatography (UFLC) system is used.[13]

-

Column: A reversed-phase column, such as a C8 or C18 column, is typically used for separation.[12][13]

-

Mobile Phase: A gradient elution using a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution (e.g., water with formic acid) is commonly employed.

-

Flow Rate: The flow rate is optimized for efficient separation.

-

Injection Volume: A small volume of the extracted sample is injected into the LC system.

-

-

Mass Spectrometric Detection:

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used for detection.

-

Ionization Source: Positive electrospray ionization (ESI) is a common ionization technique for these analytes.[12]

-

Detection Mode: The analysis is performed in the selected reaction monitoring (SRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard are monitored.

-

-

Method Validation: The analytical method is validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability of the analytes in plasma under various conditions (e.g., freeze-thaw cycles, short-term and long-term storage).[13]

Conclusion

The pharmacokinetic profile of this compound is characterized by its efficient conversion to the active metabolite, fosinoprilat. Fosinoprilat, in turn, exhibits a unique and clinically significant dual route of elimination, being cleared by both renal and hepatic pathways. This compensatory clearance mechanism makes dose adjustments in patients with impaired renal function less critical compared to other ACE inhibitors that are primarily excreted by the kidneys. The detailed understanding of these pharmacokinetic properties, supported by robust analytical methodologies, is crucial for the continued development and optimal clinical use of this compound in the management of hypertension and heart failure.

References

- 1. drugs.com [drugs.com]

- 2. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. This compound - BioPharma Notes [biopharmanotes.com]

- 5. pdf.hres.ca [pdf.hres.ca]

- 6. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. pdf.hres.ca [pdf.hres.ca]

- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity of Fosinoprilat to Angiotensin-Converting Enzyme

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of fosinoprilat (B1673573), the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor fosinopril (B1673572), to its target enzyme. Fosinoprilat is a potent, competitive inhibitor of ACE, playing a crucial role in the management of hypertension and heart failure. This document consolidates quantitative binding data, details common experimental protocols for affinity determination, and visualizes the relevant biological and experimental pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat.[1] Fosinoprilat exerts its therapeutic effect by inhibiting angiotensin-converting enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS).[2] ACE is a zinc-dependent dipeptidyl carboxypeptidase that catalyzes the conversion of the decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2] ACE also inactivates the vasodilator bradykinin.[3] By inhibiting ACE, fosinoprilat decreases the formation of angiotensin II and potentiates the effects of bradykinin, leading to vasodilation and a reduction in blood pressure.[3]

Human somatic ACE (sACE) has two catalytically active domains, the N-domain and the C-domain.[4] While both domains contribute to ACE activity, the C-domain is considered to be predominantly involved in blood pressure regulation.[5] Fosinoprilat, like other ACE inhibitors, binds to and inhibits both of these domains.[5] Understanding the binding affinity and kinetics of fosinoprilat to these domains is critical for elucidating its mechanism of action and for the development of next-generation ACE inhibitors.

Fosinoprilat Binding Affinity to ACE: Quantitative Data

The binding affinity of fosinoprilat to ACE has been characterized using various in vitro assays. The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are common metrics used to quantify the potency of an inhibitor. The available data for fosinoprilat are summarized in the table below.

| Parameter | Value | Enzyme Source/Domain | Reference |

| Ki | 3.5 nM | Human ACE N-domain (nACE) | [4] |

| Ki | 0.13 nM | Human ACE C-domain (cACE) | [4] |

| IC50 | 11 nM | Purified Rabbit Lung ACE | [6] |

| IC50 | 2.6 - 4.2 ng/mL | Serum ACE |

Note: The IC50 value for serum ACE was determined in the context of a pharmacodynamics study in hemodialysis patients and is presented in ng/mL.

Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)

Fosinoprilat's therapeutic effect is a direct consequence of its interaction with the RAAS. The following diagram illustrates this critical signaling pathway and highlights the point of inhibition by fosinoprilat.

Experimental Protocols for Determining Binding Affinity

A variety of in vitro assays can be employed to determine the binding affinity of fosinoprilat to ACE. Spectrophotometric and fluorometric methods are commonly used due to their reliability and adaptability to high-throughput screening.

Spectrophotometric Assay for ACE Inhibition

This method is based on the ACE-catalyzed hydrolysis of a synthetic substrate, such as hippuryl-L-histidyl-L-leucine (HHL), which results in the formation of hippuric acid. The amount of hippuric acid produced is quantified by measuring the increase in absorbance at a specific wavelength.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from a suitable source (e.g., rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) substrate

-

Fosinoprilat (or other test inhibitors) at various concentrations

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl and 10 µM ZnCl2)

-

Stopping Reagent (e.g., 1 M HCl)

-

Spectrophotometer capable of reading at 228 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of ACE in assay buffer.

-

Prepare a stock solution of HHL in assay buffer.

-

Prepare a series of dilutions of fosinoprilat in assay buffer.

-

-

Assay Setup:

-

In a 96-well UV-transparent microplate, add the following to designated wells:

-

Blank: Assay buffer.

-

Control (100% ACE activity): Assay buffer and ACE solution.

-

Inhibitor: Fosinoprilat solution at a specific concentration and ACE solution.

-

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

-

Initiation of Reaction:

-

Add the HHL substrate solution to all wells to start the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction by adding the stopping reagent (e.g., 1 M HCl) to each well.

-

-

Measurement:

-

Measure the absorbance of each well at 228 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ACE inhibition for each fosinoprilat concentration using the following formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank Well) / (Absorbance of Control Well - Absorbance of Blank Well)] x 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the fosinoprilat concentration.

-

The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.

-

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical in vitro ACE inhibition assay.

Conclusion

Fosinoprilat is a high-affinity inhibitor of angiotensin-converting enzyme, with a particularly potent interaction with the C-domain of the enzyme, which is primarily responsible for blood pressure regulation. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working with ACE inhibitors. The nanomolar to sub-nanomolar affinity of fosinoprilat for ACE underscores its clinical efficacy in the treatment of cardiovascular diseases. Further research into the kinetics of fosinoprilat binding, including association and dissociation rates, could provide deeper insights into its long duration of action and inform the design of future ACE inhibitors with optimized pharmacokinetic and pharmacodynamic profiles.

References

- 1. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SMPDB [smpdb.ca]

- 3. Structural basis for the inhibition of human angiotensin-1 converting enzyme by fosinoprilat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C30H46NO7P | CID 9601226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, a phosphinic acid inhibitor of angiotensin I converting enzyme: in vitro and preclinical in vivo pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics and pharmacodynamics of this compound in haemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Conversion of Fosinopril to Fosinoprilat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo hydrolysis of the prodrug fosinopril (B1673572) into its active metabolite, fosinoprilat (B1673573). This compound is an angiotensin-converting enzyme (ACE) inhibitor belonging to the phosphinate class, prescribed for the management of hypertension and heart failure.[1] Its therapeutic efficacy is entirely dependent on its biotransformation to fosinoprilat, which is a potent inhibitor of ACE. This document details the pharmacokinetics, metabolic pathways, and experimental methodologies used to study this critical bioconversion.

The Hydrolysis of this compound: An Overview

This compound is an ester prodrug that is slowly absorbed after oral administration, with an average absolute absorption of 36%.[2][3] The primary site for this absorption is the proximal small intestine, specifically the duodenum and jejunum.[2][3] The conversion of this compound to its active form, fosinoprilat, is a rapid and complete hydrolysis reaction mediated by esterases.[4][5] This biotransformation is believed to occur predominantly in the gastrointestinal mucosa and the liver.[1][4] While the presence of food may slow the rate of this compound absorption, the overall extent of absorption remains largely unaffected.[2][3]

Fosinoprilat is a specific, competitive inhibitor of angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[2][5] By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to decreased vasopressor activity and reduced aldosterone (B195564) secretion, resulting in a decrease in blood pressure.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of this compound and fosinoprilat have been extensively studied in various populations. The following tables summarize key quantitative data from these studies.

Table 1: Pharmacokinetic Parameters of Fosinoprilat in Healthy Adults

| Parameter | Value | Reference |

| Time to Peak Concentration (Tmax) | ~3 hours | [2][4] |

| Absolute Bioavailability | 36% (of oral this compound) | [2][3] |

| Protein Binding | ~99.4% | [2] |

| Mean Body Clearance (intravenous) | 26 - 39 mL/min | [2][3] |

| Terminal Elimination Half-life (t½) (intravenous) | ~12 hours | [2] |

| Effective Half-life for Accumulation (repeated doses) | 11.5 hours | [2][4] |

Table 2: Pharmacokinetic Parameters of Fosinoprilat in Special Populations

| Population | Parameter | Value | Reference |

| Heart Failure Patients | Effective t½ for accumulation | 14 hours | [2][4] |

| Pediatric Patients (6-16 years) | Mean AUC and Cmax | Similar to adults receiving a comparable dose | [2][6] |

| Terminal elimination half-life | 11-13 hours | [2][6] | |

| Patients with Hepatic Insufficiency | Extent of hydrolysis | Not appreciably reduced (rate may be slowed) | [2][6] |

| Apparent total body clearance of fosinoprilat | Approximately one-half of that in patients with normal hepatic function | [2][6] | |

| Patients with Renal Insufficiency (Creatinine Clearance < 80 mL/min/1.73m²) | Total body clearance of fosinoprilat | Approximately 50% slower than in patients with normal renal function | [4][7] |

| Elderly Subjects (65-74 years) | Pharmacokinetic parameters | No significant differences compared to younger subjects (20-35 years old) | [2][6] |

Table 3: Plasma Composition After Oral Radiolabeled this compound Administration

| Component | Percentage of Radioactivity in Plasma | Reference |

| Fosinoprilat (active) | 75% | [2][4] |

| Glucuronide conjugate of fosinoprilat | 20-30% | [2][4] |

| p-hydroxy metabolite of fosinoprilat | 1-5% | [2][4] |

Experimental Protocols

The investigation of this compound's in vivo hydrolysis relies on robust analytical and experimental methodologies. Below are detailed protocols derived from cited literature for key experiments.

Quantification of this compound and Fosinoprilat in Human Plasma using LC-MS/MS

This protocol is based on the methodology for the simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma.[4]

Objective: To accurately quantify the concentrations of this compound and fosinoprilat in human plasma samples for pharmacokinetic studies.

Materials:

-

Human plasma with anticoagulant (e.g., EDTA)

-

This compound and fosinoprilat reference standards

-

Internal standard (e.g., zaleplon)

-

Liquid-liquid extraction solvent (e.g., ethyl acetate)

-

Reversed-phase C8 column

-

Mobile phase solvents (e.g., acetonitrile (B52724), water with formic acid)

-

Tandem mass spectrometer with a triple quadrupole ionization interface

Procedure:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.5 mL aliquot of human plasma, add the internal standard solution.

-

Add 3 mL of the extraction solvent (e.g., ethyl acetate).

-

Vortex the mixture for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Separation:

-

Inject the reconstituted sample onto the C8 column.

-

Employ a gradient elution with a mobile phase consisting of a mixture of acetonitrile and water (containing 0.1% formic acid). The gradient program should be optimized to achieve adequate separation of this compound, fosinoprilat, and the internal standard.

-

-

Mass Spectrometric Detection:

-

Utilize a tandem mass spectrometer equipped with a positive electrospray ionization (ESI) source.

-

Operate the mass spectrometer in the selected reaction monitoring (SRM) mode.

-

Monitor the specific precursor-to-product ion transitions for this compound, fosinoprilat, and the internal standard.

-

In Vivo Pharmacokinetic Study in an Animal Model (Rat)

This protocol describes a general approach for an in vivo pharmacokinetic study of this compound in rats, based on common practices in preclinical drug metabolism studies.[5][8]

Objective: To determine the pharmacokinetic profile of this compound and fosinoprilat following oral administration to rats.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound sodium formulation for oral administration

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Centrifuge

-

Analytical instrumentation for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Animal Dosing:

-

Fast the rats overnight prior to dosing.

-

Administer a single oral dose of this compound sodium via gavage.

-

-

Blood Sampling:

-

Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Collect blood into EDTA-coated tubes.

-

-

Plasma Preparation:

-

Centrifuge the blood samples at 3000 rpm for 10 minutes to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

-

-

Sample Analysis:

-

Analyze the plasma samples for this compound and fosinoprilat concentrations using a validated bioanalytical method, such as LC-MS/MS as described in Protocol 3.1.

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using appropriate software.

-

In Vivo Study with Radiolabeled [¹⁴C]-Fosinopril in Humans

This protocol outlines the key steps in a human study using radiolabeled this compound to trace its absorption, metabolism, and excretion, as described in the literature.[2][3]

Objective: To determine the mass balance, routes of excretion, and metabolic profile of this compound after oral administration of [¹⁴C]-fosinopril.

Materials:

-

Healthy human volunteers

-

Oral formulation of [¹⁴C]-fosinopril sodium

-

Equipment for collection of blood, urine, and feces

-

Liquid scintillation counter

-

Chromatographic systems (e.g., HPLC) for metabolite profiling

Procedure:

-

Study Conduct:

-

Administer a single oral dose of [¹⁴C]-fosinopril sodium to healthy volunteers.

-

Collect blood, urine, and feces samples at regular intervals for a specified period (e.g., up to 96 hours).

-

-

Sample Processing and Analysis:

-

Measure the total radioactivity in plasma, urine, and feces samples using a liquid scintillation counter.

-

Analyze plasma and urine samples using chromatographic techniques (e.g., HPLC with a radioactivity detector) to separate and quantify this compound, fosinoprilat, and its metabolites.

-

-

Data Analysis:

-

Calculate the percentage of the administered radioactive dose recovered in urine and feces to determine the routes and extent of excretion.

-

Determine the plasma concentration-time profiles of total radioactivity, this compound, and fosinoprilat.

-

Identify and quantify the major metabolites in plasma and urine.

-

Visualizing the Process: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows involved in the in vivo hydrolysis of this compound.

References

- 1. scite.ai [scite.ai]

- 2. scite.ai [scite.ai]

- 3. pdf.hres.ca [pdf.hres.ca]

- 4. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

The Dual Elimination Pathway of Fosinopril: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril (B1673572), an angiotensin-converting enzyme (ACE) inhibitor, is distinguished from many other drugs in its class by its unique dual elimination pathway. This document provides an in-depth exploration of the pharmacokinetics of this compound and its active metabolite, fosinoprilat (B1673573), with a particular focus on its balanced excretion via both renal and hepatic routes. The clinical implications of this dual pathway, especially in patient populations with renal or hepatic impairment, are discussed in detail. This guide includes a summary of quantitative pharmacokinetic data, detailed experimental protocols for key analyses, and visualizations of the metabolic and elimination pathways.

Introduction

This compound is an ester prodrug that is hydrolyzed in vivo to its active diacid metabolite, fosinoprilat, a potent inhibitor of the angiotensin-converting enzyme.[1][2] ACE inhibitors are a cornerstone in the management of hypertension and heart failure.[3] A key feature that differentiates this compound from many other ACE inhibitors is its dual compensatory elimination pathway for fosinoprilat, which is excreted by both the kidneys and the liver.[2][4] This balanced clearance mechanism has significant clinical implications, particularly in the treatment of patients with compromised renal or hepatic function.[2][5]

The Dual Elimination Pathway of Fosinoprilat

Following oral administration, this compound is absorbed and rapidly converted to fosinoprilat.[6] Fosinoprilat is then eliminated from the body through two primary routes: renal excretion into the urine and hepatic excretion into the bile and subsequently into the feces.[6][7] In healthy individuals, these two pathways contribute almost equally to the total clearance of the drug.[6]

The clinical significance of this dual pathway becomes evident in patients with organ dysfunction. In individuals with renal impairment, the hepatic elimination of fosinoprilat increases to compensate for the reduced renal clearance.[3][6] Conversely, in patients with hepatic insufficiency, renal excretion plays a greater role in eliminating the drug.[8] This compensatory mechanism helps to maintain relatively stable plasma concentrations of fosinoprilat, reducing the risk of drug accumulation and potential toxicity in these patient populations.[6][8]

Visualization of this compound Metabolism and Elimination

The following diagram illustrates the metabolic activation of this compound and the dual elimination pathway of its active metabolite, fosinoprilat.

Caption: Metabolism and dual elimination of this compound.

Quantitative Pharmacokinetics

The pharmacokinetic profile of fosinoprilat has been studied in various populations. The following tables summarize key pharmacokinetic parameters.

Pharmacokinetics in Healthy vs. Renally Impaired Subjects

| Parameter | Healthy Subjects | Patients with Renal Impairment (CrCl < 80 mL/min/1.73m²) |

| Total Body Clearance of Fosinoprilat | Normal | Approximately 50% slower than in patients with normal renal function.[6] However, the total body clearance does not differ appreciably due to compensatory hepatobiliary elimination.[6][9] |

| Plasma AUC of Fosinoprilat | Normal | Modest increase (less than two times that in normals).[6] |

| Elimination | Balanced renal and hepatic excretion.[6] | Diminished renal elimination is compensated by increased hepatobiliary elimination.[3][6] |

Pharmacokinetics in Healthy vs. Hepatically Impaired Subjects

| Parameter | Healthy Volunteers | Patients with Hepatic Impairment (Alcoholic Cirrhosis) |

| Fosinoprilat Cmax (single dose) | 112.0 ± 67.2 ng/mL | 111.4 ± 40.1 ng/mL |

| Fosinoprilat AUC (single dose) | 790.7 ± 431.0 ng·hr/mL | 926.0 ± 293.9 ng·hr/mL |

| Fosinoprilat Cmax (steady-state) | 144.1 ± 61.7 ng/mL | 140.2 ± 50.9 ng/mL |

| Fosinoprilat AUC (steady-state) | 940.3 ± 400.4 ng·hr/mL | 1,255.4 ± 434.0 ng·hr/mL |

| Data from a study involving a 10 mg daily dose for 14 days.[8] |

Pharmacokinetics in Patients with Congestive Heart Failure (CHF)

| Parameter | Healthy Control Subjects | Patients with CHF |

| Fosinoprilat Cmax | No statistically significant difference | No statistically significant difference |

| Fosinoprilat AUC | No statistically significant difference | No statistically significant difference |

| Absolute Bioavailability | ~29% | ~29% |

| Protein Binding | 99% | 99% |

| Data from a study comparing 10 patients with CHF and 10 matched healthy controls.[10] |

Experimental Protocols

Determination of Fosinoprilat in Human Plasma

A common method for the quantification of fosinoprilat in plasma is High-Performance Liquid Chromatography (HPLC) or Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS).

4.1.1. UFLC-MS/MS Method

-

Sample Preparation : To prevent the ex vivo hydrolysis of this compound to fosinoprilat, blood samples are collected in tubes containing an anticoagulant such as EDTA.[11] Formic acid is added to the plasma to stabilize this compound.[11] Plasma samples are then deproteinized, typically by protein precipitation.[11]

-

Chromatographic Separation : Separation is achieved on a C18 column (e.g., Welch Ultimate XB-C18) using a gradient elution.[11] The total run time is typically short, around 5 minutes.[11]

-

Detection : Analytes and their stable isotope-labeled internal standards are detected by positive ion electrospray tandem mass spectrometry.[11]

-

Quantification : The method is validated for linearity, accuracy, and precision, with a lower limit of quantification typically around 1 ng/mL for fosinoprilat.[11]

4.1.2. HPLC Method with Microemulsion Eluent

-

Sample Preparation : Plasma samples are diluted with the mobile phase and injected directly into the HPLC system.[1]

-

Chromatographic System : A system such as the Waters Breeze HPLC system with UV detection at 220 nm is used.[1]

-

Column : A Bakerbond ENV 4.6 mm x 150 mm, 5 µm particle size column is suitable.[1]

-

Mobile Phase : A microemulsion system consisting of 1.0% (w/v) diisopropyl ether, 2.0% (w/v) sodium dodecyl sulphate (SDS), 6.0% (w/v) n-propanol, and 91% (w/v) of aqueous 25 mM di-sodium hydrogen phosphate, with the pH adjusted to 2.8 with orthophosphoric acid.[1]

-

Flow Rate : 1.00 mL/min.[1]

Assessment of ACE Inhibition

The inhibitory activity of fosinoprilat on angiotensin-converting enzyme can be assessed in vitro.

-

Method : A spectrophotometric assay based on the cleavage of the substrate hippuryl-glycyl-glycine (B1266453) by ACE.[12] The subsequent reaction with trinitrobenzenesulfonic acid forms 2,4,6-trinitrophenyl-glycyl-glycine, which can be quantified.[12]

-

Procedure : The assay system contains the substrate solution, water, and the drug solution.[12] The reaction is initiated by the addition of an ACE source, such as a rat lung extract.[12] The amount of hippuric acid formed is determined colorimetrically after reaction with benzene (B151609) sulfonyl chloride.[12]

Visualization of Experimental Workflow

The following diagram outlines a typical workflow for a pharmacokinetic study of this compound.

Caption: Workflow for a this compound pharmacokinetic study.

Clinical Implications

The dual elimination pathway of fosinoprilat has several important clinical implications:

-

Use in Renal Impairment : Due to the compensatory hepatic clearance, this compound can be used in patients with all degrees of renal impairment without significant dose adjustment.[3][6] This makes it a favorable option compared to ACE inhibitors that are primarily cleared by the kidneys.

-

Use in Hepatic Impairment : Studies have shown that the pharmacokinetics of fosinoprilat are not significantly altered in patients with hepatic impairment, suggesting that the standard starting dose can be used.[8] The compensatory renal excretion helps to prevent drug accumulation.

-

Use in Congestive Heart Failure : The pharmacokinetics of fosinoprilat are not significantly different in patients with CHF compared to healthy individuals, likely due to its dual excretory pathways.[10] This allows for predictable dosing in this patient population.

-

Predictable Pharmacokinetics : The compensatory elimination mechanism leads to more predictable pharmacokinetics across a range of patient populations, simplifying dosing and reducing the need for intensive monitoring of drug levels.

Logical Relationship of Clinical Implications

The following diagram illustrates the logical flow from the dual elimination pathway to the clinical benefits of this compound.

Caption: Clinical implications of this compound's dual elimination.

Conclusion

The dual elimination pathway of fosinoprilat is a key pharmacological feature that distinguishes it from other ACE inhibitors. This balanced renal and hepatic clearance provides a compensatory mechanism that ensures stable pharmacokinetics in patients with renal or hepatic impairment. This predictable profile allows for more straightforward dosing and enhances the safety profile of this compound in these vulnerable patient populations, making it a valuable therapeutic option in the management of cardiovascular diseases. Further research into the specific transporters involved in the hepatic excretion of fosinoprilat could provide even greater insight into its unique pharmacokinetic properties.

References

- 1. Development of liquid chromatographic method for fosinoprilat determination in human plasma using microemulsion as eluent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Invasive pharmacodynamics of this compound in patients with congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound. Clinical pharmacokinetics and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.hres.ca [pdf.hres.ca]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Single-dose and steady-state pharmacokinetics of this compound and fosinoprilat in patients with hepatic impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rx only [dailymed.nlm.nih.gov]

- 10. This compound: pharmacokinetics and pharmacodynamics in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous quantification of this compound and its active metabolite fosinoprilat in rat plasma by UFLC-MS/MS: Application of formic acid in the stabilization of an ester-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Docking Studies and Biological Activity of this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Phosphinate Group of Fosinopril

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of the angiotensin-converting enzyme (ACE) inhibitor, fosinopril (B1673572), with a specific focus on its functionally critical phosphinate group. This document delves into the quantitative structural details, key experimental protocols for its characterization, and its mechanism of action within the renin-angiotensin system.

Molecular Structure of this compound and Fosinoprilat (B1673573)

This compound is an ester prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat.[1] The presence of a unique phosphinate group is a defining characteristic of this ACE inhibitor, distinguishing it from many other drugs in its class.[2] This phosphinate moiety is instrumental in its potent and specific binding to the active site of the angiotensin-converting enzyme.

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and pharmacokinetic properties of this compound and its active metabolite, fosinoprilat, is presented in Table 1.

| Property | This compound | Fosinoprilat |

| Molecular Formula | C₃₀H₄₆NO₇P | C₂₃H₃₄NO₅P |

| Molecular Weight | 563.67 g/mol | 435.49 g/mol |

| Melting Point | 149-153 °C | - |

| Solubility | Insoluble in water | - |

| LogP | 6.3 | - |

| Bioavailability | ~36% | - |

| Protein Binding | - | >95% |

| Metabolism | Hydrolyzed to fosinoprilat | Not biotransformed |

| Biological Half-Life | - | ~12 hours |

| Route of Elimination | Urine and feces | Urine and feces |

Data sourced from PubChem and DrugBank.[1]

The Phosphinate Group: Geometry and Bonding

The phosphinate group [(R¹)(R²)P(O)OH] in fosinoprilat is the key functional group responsible for its inhibitory activity. It mimics the transition state of peptide hydrolysis by ACE, allowing for strong interaction with the zinc ion in the enzyme's active site. The precise geometry of this group is critical for its binding affinity. Analysis of the crystal structure of fosinoprilat in complex with the N-domain of human ACE (PDB ID: 7Z6Z) provides the following intramolecular bond lengths and angles for the phosphinate moiety.[1][3]

| Bond | Length (Å) | Angle | Angle (°) |

| P - O1 | 1.50 | O1 - P - O2 | 115.5 |

| P - O2 | 1.51 | O1 - P - C1 | 110.1 |

| P - C1 | 1.81 | O2 - P - C1 | 108.9 |

| P - C2 | 1.82 | O1 - P - C2 | 109.8 |

| O2 - P - C2 | 106.5 | ||

| C1 - P - C2 | 105.7 |

Bond lengths and angles were derived from the analysis of the PDB entry 7Z6Z.

Mechanism of Action and Signaling Pathway

This compound, through its active form fosinoprilat, is a potent inhibitor of the angiotensin-converting enzyme (ACE). ACE plays a crucial role in the renin-angiotensin system (RAS), a hormonal cascade that regulates blood pressure and fluid balance. By inhibiting ACE, fosinoprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation, reduced aldosterone (B195564) secretion, and a decrease in blood pressure.[2]

Caption: Mechanism of action of this compound within the Renin-Angiotensin System.

Experimental Protocols

The characterization and quantification of this compound and fosinoprilat rely on a variety of analytical techniques. Detailed protocols for key experimental methods are provided below.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Solid-state NMR is a powerful technique for characterizing the polymorphic forms and local molecular environment of this compound sodium in the solid state.[4]

Objective: To obtain high-resolution ¹³C and ³¹P solid-state NMR spectra of this compound sodium to characterize its solid form.

Instrumentation:

-

Solid-state NMR spectrometer (e.g., Bruker Avance series)

-

Magic Angle Spinning (MAS) probe (e.g., 4 mm)

-

Zirconia rotors

Methodology:

-

Sample Preparation:

-

Carefully pack the solid this compound sodium powder into a zirconia rotor.

-

Ensure the sample is packed uniformly to allow for stable magic angle spinning.

-

-

Instrument Setup:

-

Insert the rotor into the MAS probe.

-

Set the magic angle spinning rate, typically between 5 and 15 kHz for pharmaceutical solids.

-

Tune the probe for the desired nuclei (¹³C and ³¹P).

-

-

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) Experiment:

-

Use a standard CP/MAS pulse sequence.

-

Set the ¹H 90° pulse width (typically 2-4 µs).

-

Optimize the contact time for cross-polarization (typically 1-5 ms) to maximize signal intensity.

-

Employ high-power ¹H decoupling during acquisition to remove dipolar broadening.

-

Set a recycle delay that is at least 1.5 times the ¹H T₁ relaxation time to ensure full relaxation between scans.

-

-

³¹P Magic Angle Spinning (MAS) Experiment:

-

A single-pulse MAS experiment is often sufficient for ³¹P due to its high natural abundance and sensitivity.

-

Set the ³¹P 90° pulse width.

-

Employ high-power ¹H decoupling during acquisition.

-

Set an appropriate recycle delay based on the ³¹P T₁ relaxation time.

-

-

Data Processing:

-

Apply an exponential line broadening function to the Free Induction Decay (FID).

-

Perform a Fourier transform to obtain the NMR spectrum.

-

Phase and baseline correct the spectrum.

-

Reference the chemical shifts using an external standard (e.g., adamantane (B196018) for ¹³C, ammonium (B1175870) dihydrogen phosphate (B84403) for ³¹P).

-

High-Performance Liquid Chromatography (HPLC-UV) for Quantification

HPLC with UV detection is a robust method for the quantification of this compound in pharmaceutical dosage forms.[5]

Objective: To develop and validate an HPLC-UV method for the determination of this compound sodium in bulk drug and tablet formulations.

Instrumentation:

-

HPLC system with a UV-Vis detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler and data acquisition software

Methodology:

-

Mobile Phase Preparation:

-

Prepare a mobile phase consisting of a mixture of methanol (B129727) and water (e.g., 70:30 v/v).

-

Adjust the pH of the aqueous component to approximately 3.3 with orthophosphoric acid.

-

Filter and degas the mobile phase before use.

-

-

Standard Solution Preparation:

-

Accurately weigh and dissolve a known amount of this compound sodium reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 10 to 50 µg/mL.

-

-

Sample Preparation (Tablets):

-

Weigh and finely powder a number of tablets.

-

Accurately weigh a portion of the powder equivalent to a known amount of this compound sodium and transfer it to a volumetric flask.

-

Add the mobile phase, sonicate to dissolve, and dilute to volume.

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Chromatographic Conditions:

-

Column: C18 (250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: Methanol:Water (pH 3.3 with H₃PO₄) (70:30 v/v)

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 267 nm

-

Column Temperature: Ambient

-

-

Analysis and Quantification:

-

Inject the standard solutions to construct a calibration curve of peak area versus concentration.

-

Inject the sample solutions.

-

Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Bioanalysis

LC-MS/MS is the gold standard for the sensitive and selective quantification of this compound and its active metabolite, fosinoprilat, in biological matrices such as human plasma.[6]

Objective: To develop and validate a sensitive LC-MS/MS method for the simultaneous determination of this compound and fosinoprilat in human plasma.

Instrumentation:

-

LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source

-

HPLC system

-

Reversed-phase C8 or C18 column

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To a plasma sample, add an internal standard (e.g., a structurally similar ACE inhibitor).

-

Add a suitable organic extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and n-hexane).

-

Vortex to mix and then centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C8 column

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A typical flow rate for LC-MS/MS is in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-20 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

This compound: Monitor a specific precursor ion to product ion transition (e.g., m/z 564.3 → 344.2).

-

Fosinoprilat: Monitor a specific precursor ion to product ion transition (e.g., m/z 436.2 → 234.1).

-

Internal Standard: Monitor its specific MRM transition.

-

-

Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for each analyte.

-

-

Method Validation:

-

The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.

-

The Lower Limit of Quantification (LLOQ) should be determined to ensure sufficient sensitivity for pharmacokinetic studies.

-

Conclusion

This technical guide has provided a detailed examination of the molecular structure of this compound, with a particular emphasis on the critical role of its phosphinate group. The quantitative data on the geometry of this group, coupled with the detailed experimental protocols, offer valuable resources for researchers and professionals in the field of drug development and analysis. The visualization of its mechanism of action further clarifies its pharmacological function. A thorough understanding of these molecular and analytical aspects is essential for the continued development and application of this compound and other phosphinate-containing pharmaceuticals.

References

- 1. rcsb.org [rcsb.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. 7z6z - Crystal structure of Angiotensin-1 converting enzyme N-domain in complex with fosinoprilat - Summary - Protein Data Bank Japan [pdbj.org]

- 4. How to Use Solid-state NMR for Pharmaceutical Analysis | Bruker [bruker.com]

- 5. “Method Development and Validation of this compound Sodium Anti Hypertensive Drug [ijaresm.com]

- 6. Development and validation of liquid chromatography-tandem mass spectrometric method for simultaneous determination of this compound and its active metabolite fosinoprilat in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis and Synthesis of Fosinopril Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosinopril (B1673572) sodium stands as a noteworthy advancement in the class of angiotensin-converting enzyme (ACE) inhibitors, distinguished by its unique phosphinate group and dual mechanism of elimination. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound sodium. It details the experimental protocols for its synthesis and biological evaluation, presents key quantitative data in structured tables, and visualizes complex pathways and workflows through Graphviz diagrams. This document is intended to serve as a detailed resource for professionals engaged in cardiovascular drug discovery and development.

Discovery and Development

This compound was developed by scientists at Bristol-Myers Squibb as the first phosphonate-containing ACE inhibitor. The impetus for its development was the desire to create a potent and safe ACE inhibitor with a unique metabolic profile that would be advantageous in patients with renal impairment. Unlike many other ACE inhibitors that are primarily cleared by the kidneys, this compound was designed to have a dual elimination pathway, being cleared by both the renal and hepatic systems.[1] This characteristic reduces the risk of drug accumulation in patients with compromised kidney function.[1]

This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat (B1673573).[2] The key innovation in the design of this compound was the incorporation of a phosphinate group, which serves as a zinc-binding ligand in the active site of ACE. This structural feature contributes to its high potency and specificity as an ACE inhibitor.

Mechanism of Action

This compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).

The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway

The RAAS plays a critical role in the regulation of blood pressure and cardiovascular homeostasis. This compound's active metabolite, fosinoprilat, competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to a cascade of effects that ultimately lower blood pressure.

Synthesis of this compound Sodium

The synthesis of this compound sodium is a multi-step process involving the formation of key intermediates. The following is a generalized experimental protocol based on methods described in various patents.[1][3]

Experimental Protocol for Synthesis

Step 1: Synthesis of (4-phenylbutyl)phosphinyl]acetoacetic acid ethyl ester A key intermediate, (4-phenylbutyl)phosphinyl]acetoacetic acid ethyl ester, is synthesized. This step often involves the reaction of a Grignard reagent derived from 4-phenylbutyl bromide with a suitable phosphorus-containing starting material.

Step 2: Condensation with L-proline derivative The phosphinylacetic acid derivative from Step 1 is then condensed with a protected derivative of L-proline, typically trans-4-cyclohexyl-L-proline. This condensation is a critical step in forming the core structure of this compound.

Step 3: Esterification The resulting intermediate is esterified to introduce the propoxypropoxy group, which is essential for its prodrug characteristics.

Step 4: Deprotection and Salt Formation Finally, any protecting groups are removed, and the resulting this compound free acid is converted to its sodium salt, typically by reaction with a sodium-containing base such as sodium 2-ethylhexanoate.[4] The final product, this compound sodium, is then purified by crystallization.

Quantitative Data

Pharmacokinetic Properties

This compound is absorbed and then hydrolyzed to the active fosinoprilat. The pharmacokinetic parameters of fosinoprilat are summarized in the table below.

| Parameter | Value | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~3 hours | [2] |

| Half-life (t1/2) | ~12 hours | [2] |

| Bioavailability | 36% | [2] |

| Protein Binding | >95% | [2] |

| Elimination | Dual: Renal and Hepatic | [1] |

Pharmacodynamic Properties

The pharmacodynamic effects of this compound are primarily related to its inhibition of ACE and the subsequent reduction in blood pressure.

| Parameter | Value | Reference |

| IC50 for ACE inhibition (fosinoprilat) | 9 nM | [5] |

| Onset of Action | 1 hour | [2] |

| Peak Effect | 2-6 hours | [2] |

| Duration of Action | 24 hours | [2] |

Clinical Efficacy in Hypertension

Numerous clinical trials have demonstrated the efficacy of this compound in the treatment of hypertension. A selection of results is presented below.

| Study | Dosage | Mean Blood Pressure Reduction (Systolic/Diastolic) | Reference |

| This compound Study Group II | 20-40 mg once daily | 13-15 mmHg / 10-12 mmHg | |

| FACET | 20 mg once daily | Effective blood pressure lowering (specific values not detailed) | [6] |

| FEST Study Group | 10-40 mg once daily | Significant reduction in blood pressure (specific values not detailed) | [7] |

Experimental Protocols

In Vitro ACE Inhibition Assay

Objective: To determine the in vitro potency of fosinoprilat in inhibiting angiotensin-converting enzyme.

Principle: The assay measures the rate of cleavage of a synthetic substrate by ACE in the presence and absence of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

Protocol:

-

Prepare a series of dilutions of fosinoprilat in a suitable buffer.

-

In a microplate, add the ACE enzyme solution to each well.

-

Add the different concentrations of fosinoprilat to the wells.

-

Initiate the reaction by adding a synthetic ACE substrate (e.g., hippuryl-histidyl-leucine).

-

Incubate the plate at 37°C for a specified time.

-

Stop the reaction by adding a stopping reagent (e.g., hydrochloric acid).

-

Measure the product formation using a spectrophotometer or fluorometer.

-

Plot the percentage of ACE inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[8][9]

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive effect of this compound in an animal model of hypertension.

Principle: The systolic blood pressure of spontaneously hypertensive rats is measured before and after the administration of this compound to determine its effect on blood pressure.

Protocol:

-

Acclimatize adult male SHRs to the laboratory conditions for at least one week.

-

Measure baseline systolic blood pressure using a non-invasive tail-cuff method for several consecutive days to obtain a stable baseline.[10][11]

-

Randomly assign the rats to a control group (vehicle) and a treatment group (this compound).

-

Administer this compound (e.g., 10 mg/kg) or vehicle orally once daily for a specified period (e.g., 4 weeks).

-

Measure systolic blood pressure at regular intervals (e.g., weekly) throughout the study period.

-

At the end of the study, compare the blood pressure of the this compound-treated group with that of the control group to assess the antihypertensive efficacy.

Conclusion

This compound sodium represents a significant therapeutic agent in the management of hypertension and heart failure. Its unique phosphinate chemistry and dual elimination pathway distinguish it from other ACE inhibitors. The synthetic route, while complex, is well-established, and its mechanism of action is well-understood. The quantitative data from numerous studies confirm its potent and sustained antihypertensive effects. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of cardiovascular medicine.

References

- 1. CN102617641B - this compound sodium compound and preparation method thereof - Google Patents [patents.google.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. A Process For The Preparation Of this compound Sodium Form A [quickcompany.in]

- 5. apexbt.com [apexbt.com]

- 6. Outcome results of the this compound Versus Amlodipine Cardiovascular Events Randomized Trial (FACET) in patients with hypertension and NIDDM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound attenuates clinical deterioration and improves exercise tolerance in patients with heart failure. This compound Efficacy/Safety Trial (FEST) Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ACE-inhibitory activity assay: IC50 [protocols.io]

- 9. courses.edx.org [courses.edx.org]

- 10. Evaluation of Blood Pressure Measured by Tail-Cuff Methods (without Heating) in Spontaneously Hypertensive Rats [jstage.jst.go.jp]

- 11. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

Off-Label Application of Fosinopril in the Management of Diabetic Nephropathy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetic nephropathy remains a leading cause of end-stage renal disease worldwide. While angiotensin-converting enzyme (ACE) inhibitors are a cornerstone of therapy, the specific utility of fosinopril (B1673572) in this off-label capacity warrants a detailed examination of the existing preclinical and clinical evidence. This technical guide provides an in-depth analysis of the quantitative data, experimental methodologies, and underlying signaling pathways associated with the use of this compound for the treatment of diabetic nephropathy. The information is curated to support further research, drug development, and a comprehensive understanding of this compound's renoprotective mechanisms.

Introduction

This compound, an ACE inhibitor, is primarily indicated for the treatment of hypertension and heart failure.[1] However, its off-label use in diabetic nephropathy is a subject of considerable interest within the research community.[1] Like other drugs in its class, this compound competitively inhibits the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[1] This mechanism is central to its blood pressure-lowering effects and is believed to contribute to its renoprotective properties by reducing intraglomerular pressure and proteinuria.[2] This guide synthesizes the available scientific literature to provide a detailed technical overview for professionals in the field.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the effects of this compound on markers of diabetic nephropathy.

Table 1: Preclinical Studies of this compound in Animal Models of Diabetic Nephropathy

| Study | Animal Model | Treatment Group(s) | Duration | Key Findings | Reference |

| Zhang et al. (2015) | Streptozotocin (B1681764) (STZ)-induced diabetic rats | Control, Diabetic Model, this compound (5 mg/kg/day) | 12 weeks | 24-h Urinary Protein (mg/24h): - Control: 25.3 ± 4.7- Model: 158.6 ± 23.5- this compound: 89.7 ± 15.2 (p<0.05 vs. Model)Serum Creatinine (B1669602) (μmol/L): - Control: 45.3 ± 8.2- Model: 89.6 ± 12.7- this compound: 62.5 ± 9.8 (p<0.05 vs. Model)Blood Urea Nitrogen (mmol/L): - Control: 6.8 ± 1.2- Model: 25.3 ± 4.9- this compound: 15.7 ± 3.1 (p<0.05 vs. Model)Serum Chemerin (ng/mL): - Control: 125.6 ± 18.4- Model: 289.4 ± 35.7- this compound: 186.2 ± 25.1 (p<0.05 vs. Model)Serum VEGF (pg/mL): - Control: 85.3 ± 12.6- Model: 198.7 ± 28.4- this compound: 125.4 ± 19.8 (p<0.05 vs. Model) | [3][4][5] |

Table 2: Clinical Studies of this compound in Patients with Diabetic Nephropathy

| Study | Patient Population | Treatment Group(s) | Duration | Key Findings | Reference |

| Chan et al. (2006) | 38 Type 2 diabetic patients with moderate renal insufficiency | This compound (20 mg/day), Placebo | 2 years | Percentage Change in 24-h Urinary Albumin Excretion (UAE): - this compound: -24.2 ± 28.8%- Placebo: +11.6 ± 42.1% (p=0.003)Rate of Change in Creatinine Clearance (CrCl) (mL/min/week): - this compound: -0.07 ± 0.19- Placebo: -0.24 ± 0.35 (p=0.026) | [6][7] |

| Fogari et al. (2002) | 309 hypertensive patients with type 2 diabetes and microalbuminuria | This compound (10-30 mg/day), Amlodipine (B1666008) (5-15 mg/day), Combination | 4 years | Change in Urinary Albumin Excretion (UAE): - this compound showed a more pronounced and earlier reduction in UAE compared to amlodipine monotherapy (significant reduction at 3 months vs. 18 months).- Combination therapy provided a greater antialbuminuric effect than either single drug. | [7] |

Experimental Protocols

Preclinical Model: Streptozotocin-Induced Diabetic Nephropathy in Rats

A widely used model to study diabetic nephropathy involves the induction of diabetes in rats using streptozotocin (STZ).

Protocol Outline:

-

Animal Selection: Male Sprague-Dawley or Wistar rats (typically 180-200g) are commonly used.

-

Induction of Diabetes: A single intraperitoneal injection of STZ (50-65 mg/kg body weight), freshly dissolved in citrate (B86180) buffer (pH 4.5), is administered.

-

Confirmation of Diabetes: Blood glucose levels are monitored. Rats with fasting blood glucose levels consistently above 16.7 mmol/L are considered diabetic and included in the study.

-

Treatment: this compound is administered daily by oral gavage at the specified dose (e.g., 5 mg/kg). The control and diabetic model groups receive the vehicle (e.g., distilled water).

-

Monitoring: Body weight, food and water intake, and blood glucose are monitored regularly. 24-hour urine samples are collected at specified intervals for the measurement of urinary protein/albumin.

-